Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Lipophilicity Drug-likeness Scaffold optimization

N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 474302-53-9, PubChem CID 2918187, MFCD02970497) is a synthetic small-molecule heterocyclic compound belonging to the tetrahydroquinoxalinone acetamide class. It features a bicyclic tetrahydroquinoxaline core with a 3-oxo group and an N-ethyl acetamide side chain at the 2-position.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 474302-53-9
Cat. No. B2805756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
CAS474302-53-9
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
InChIInChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17)
InChIKeyYSIOWRXKAZJJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 474302-53-9): Core Identity, Physicochemical Profile, and Scaffold Context for Procurement Evaluation


N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 474302-53-9, PubChem CID 2918187, MFCD02970497) is a synthetic small-molecule heterocyclic compound belonging to the tetrahydroquinoxalinone acetamide class. It features a bicyclic tetrahydroquinoxaline core with a 3-oxo group and an N-ethyl acetamide side chain at the 2-position [1]. The molecular formula is C12H15N3O2 with a molecular weight of 233.27 g/mol. Key computed physicochemical parameters include XLogP3 = 0.5, topological polar surface area (TPSA) = 70.2 Ų, hydrogen bond donor count = 3, hydrogen bond acceptor count = 3, and rotatable bond count = 3 [1]. The compound possesses a single undefined stereocenter at C2, meaning commercially available material is racemic unless otherwise specified [1]. It is available from multiple vendors at ≥95% purity and is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The tetrahydroquinoxalinone scaffold is recognized as a privileged structure in drug discovery, with derivatives reported as bradykinin B1 receptor antagonists, kinase inhibitors, BET bromodomain inhibitors, and antimicrobial agents [2].

Why N-Alkyl Chain Length and Substitution Pattern in Tetrahydroquinoxalinone Acetamides Cannot Be Interchanged Without Altering Physicochemical and Biological Profiles


Tetrahydroquinoxalinone acetamide derivatives are not interchangeable substitutes despite sharing a conserved core scaffold. The N-alkyl substituent on the acetamide side chain directly modulates three critical parameters that dictate experimental behavior: (i) lipophilicity (XLogP3), which governs membrane permeability, aqueous solubility, and non-specific protein binding; (ii) hydrogen bond donor count, which influences target engagement and solubility; and (iii) steric bulk at the amide nitrogen, which affects conformational preferences and target complementarity. For N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, the ethyl group confers an intermediate lipophilicity (XLogP3 = 0.5) [1] that is distinct from both shorter (N-methyl, lower logP) and longer (N-propyl, N-butyl, higher logP) chain analogs. Published screening data for this specific compound reveal weak inhibition of MELK and c-MET kinases (IC50 > 10,000 nM) [2], establishing a baseline selectivity fingerprint that may not be preserved across N-alkyl variants. Furthermore, the compound's three hydrogen bond donors [1] and defined TPSA of 70.2 Ų place it within oral drug-like chemical space, but substitution with bulkier or more lipophilic N-substituents would shift these parameters outside optimal ranges, potentially altering ADME properties and off-target profiles. Generic replacement with an in-class analog without confirming equivalence in the specific assay system of interest therefore carries a material risk of divergent results.

Quantitative Differentiation Evidence: N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide vs. Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Intermediate Lipophilicity (XLogP3 = 0.5) of the N-Ethyl Substituent Relative to N-Methyl and N-Propyl/Butyl Analogs

The N-ethyl acetamide side chain confers an intermediate lipophilicity profile on this compound compared to its closest N-alkyl congeners. The computed XLogP3 for N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is 0.5, as reported by PubChem using XLogP3 3.0 [1]. While direct experimentally measured logP values for the full analog series are not available in a single comparative study, the trend of increasing lipophilicity with increasing N-alkyl chain length is a well-established structure-property relationship. The methyl analog (shorter chain) would be expected to have a lower logP (estimated ~0 to 0.1), while the propyl and butyl analogs would have higher values (estimated ~1.0 to 1.5). This positions the N-ethyl compound at the lower boundary of optimal oral drug-like lipophilicity space, potentially offering a favorable balance between membrane permeability and aqueous solubility.

Lipophilicity Drug-likeness Scaffold optimization

Baseline Kinase Selectivity Fingerprint: Weak Inhibition of MELK and c-MET (IC50 > 10 µM) Defines a Low-Kinase-Interference Control Profile

Screening data deposited in BindingDB/ChEMBL for this specific compound (CHEMBL3797480 / BDBM50166121) report IC50 values exceeding 10,000 nM (10 µM) against both maternal embryonic leucine zipper kinase (MELK) and c-MET (hepatocyte growth factor receptor) in biochemical peptide substrate phosphorylation assays [1]. These data establish that N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a weak inhibitor of these two kinases. In contrast, structurally elaborated tetrahydroquinoxalinone acetamides bearing sulfonamide or bicyclic amine modifications at the N1 position and bulkier acetamide substituents have been reported as potent kinase or receptor inhibitors with IC50 values in the low nanomolar range (e.g., bradykinin B1 antagonists with IC50 < 0.2 nM) [2]. The relatively flat activity profile of the N-ethyl compound against MELK and c-MET suggests utility as a low-activity control or as a starting scaffold for further derivatization where on-target potency is intentionally designed in through additional substituents.

Kinase profiling Selectivity Screening control

Racemic Nature vs. Enantiopure Analogs: Undefined Stereocenter at C2 and Implications for Chiral Resolution Strategies

According to PubChem computed properties, N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has exactly one undefined atom stereocenter (the C2 position of the tetrahydroquinoxalinone ring) and zero defined atom stereocenters [1]. This indicates that commercially available material is racemic. In contrast, (S)- and (R)-configured analogs of the same scaffold are available as discrete chemical entities. For example, (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and 2-[(2S)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide are listed by suppliers including Sigma-Aldrich . The presence of the undefined stereocenter in the target compound distinguishes it from enantiopure versions. For researchers testing stereochemistry-dependent biological hypotheses, the racemic nature of this compound provides an initial screening tool; chiral resolution or asymmetric synthesis would be required to isolate and compare individual enantiomers.

Stereochemistry Chiral resolution Enantiomeric purity

Vendor Purity Benchmarking: ≥95% Across Multiple Suppliers with Standardized GHS Hazard Classification

N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is available from multiple independent vendors at a minimum purity specification of 95%. AKSci (USA) lists the compound at ≥95% purity with long-term storage recommended in a cool, dry place . Fluorochem (UK) specifies 95.0% purity and provides full GHS hazard classification (H302, H315, H319, H335) and SDS documentation . Leyan (China) offers the compound at 95% purity in quantities from 1 g to 100 g . CymitQuimica (Spain, Biosynth brand) also lists minimum 95% purity . This multi-supplier availability at a consistent purity grade distinguishes the compound from more specialized, single-source tetrahydroquinoxalinone derivatives that may have limited commercial accessibility or longer lead times.

Purity specification Procurement Quality control

Hydrogen Bond Donor Count of 3 Distinguishes the Target Compound from N-Substituted Analogs Lacking the Free Amide NH

PubChem reports three hydrogen bond donors (HBD = 3) for N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, contributed by the two NH groups of the tetrahydroquinoxalinone ring and the one NH of the acetamide side chain [1]. This HBD count is a critical physicochemical parameter for drug-likeness (Lipinski's Rule of Five specifies HBD ≤ 5) and influences both aqueous solubility and passive membrane permeability. N-aryl analogs, such as N-(4-chlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide or N-(4-bromophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, retain the same HBD count of 3 (from the tetrahydroquinoxalinone NH groups plus the amide NH), but have markedly higher molecular weight and lipophilicity due to the aromatic substituent. N,N-disubstituted analogs lacking the free amide NH would have HBD = 2, altering hydrogen-bonding capacity [2].

Hydrogen bonding Target engagement Permeability

Prioritized Research and Industrial Application Scenarios for N-Ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CAS 474302-53-9) Based on Quantitative Differentiation Evidence


Fragment-Based or Scaffold-Hopping Library Design Requiring Intermediate Lipophilicity and Defined HBD Count

The compound's XLogP3 of 0.5 and HBD count of 3 [1] make it suitable as a core fragment or scaffold-hopping starting point in drug discovery programs targeting oral bioavailability. Its intermediate lipophilicity distinguishes it from more polar N-methyl analogs and more lipophilic N-propyl/N-butyl variants. Researchers constructing focused tetrahydroquinoxalinone libraries for lead identification can use this compound as a balanced reference point for establishing structure-property relationship (SPR) trends across the N-alkyl series.

Low-Kinase-Interference Control Compound for Phenotypic or Target-Based Screening Campaigns

With demonstrated weak inhibition of MELK and c-MET (IC50 > 10,000 nM) [2], this compound exhibits a substantially cleaner kinase inhibition profile than highly optimized in-class analogs that achieve sub-nanomolar potency at specific receptors or kinases. It can serve as an inactive or low-activity control in kinase selectivity panels, or as a baseline reference when evaluating the target engagement of newly synthesized derivatives where the conserved tetrahydroquinoxalinone core must be confirmed not to contribute confounding activity.

Chiral Chromatography Method Development Using a Racemic Tetrahydroquinoxalinone Acetamide Standard

The single undefined stereocenter at C2 [1] means this compound is supplied as a racemic mixture. Analytical chemistry laboratories developing chiral HPLC or SFC separation methods for tetrahydroquinoxalinone derivatives can use this racemate as a resolution standard. Successful separation of the two enantiomers from this compound validates chiral column and mobile phase conditions that can then be applied to enantiopure analogs or synthetic intermediates in the same scaffold class.

Multi-Supplier Sourcing for Medium-Throughput Screening with Supply Chain Redundancy Requirements

The compound's availability from at least four independent suppliers across the USA, Europe, and Asia at a consistent ≥95% purity specification supports medium-throughput screening campaigns that require assured resupply. Procurement managers can benchmark pricing, delivery times, and lot-to-lot consistency across suppliers, reducing the single-source dependency risk that characterizes more specialized, single-vendor tetrahydroquinoxalinone derivatives.

Quote Request

Request a Quote for N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.